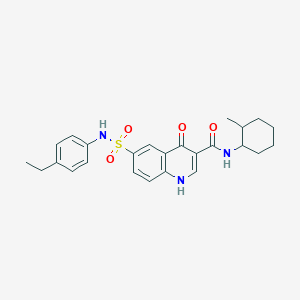
6-(N-(4-Ethylphenyl)sulfamoyl)-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
説明
6-(N-(4-Ethylphenyl)sulfamoyl)-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(N-(4-Ethylphenyl)sulfamoyl)-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 467.6 g/mol
- CAS Number : 901045-74-7
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, including leukemia, melanoma, lung, colon, ovarian, and breast cancers. The National Cancer Institute has conducted in vitro tests revealing promising results for this class of compounds.
Case Study: Anticancer Activity Evaluation
In a notable study involving related quinoline derivatives, several compounds demonstrated effective inhibition of cancer cell proliferation. For instance, one compound achieved an average logGI(50) value of -5.38 against multiple cancer types, suggesting strong anticancer potential .
The mechanisms by which quinoline derivatives exert their biological effects often involve:
- Inhibition of Cancer Cell Proliferation : Many quinolines induce apoptosis in cancer cells by activating intrinsic pathways.
- Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit enzymes such as COX-2 and sirtuins, which are involved in cancer progression and inflammation .
Antimicrobial Activity
Quinoline derivatives are also being explored for their antimicrobial properties. Research has indicated that certain modifications to the quinoline structure can enhance antibacterial and antifungal activities .
Summary of Biological Evaluations
| Study Focus | Compound | Biological Activity | Results |
|---|---|---|---|
| Anticancer | Quinoline Derivative | Inhibition of various cancer cell lines | Significant anticancer activity observed |
| Antimicrobial | Modified Quinoline | Antibacterial and antifungal effects | Enhanced activity noted with specific substitutions |
Future Directions
Research is ongoing to optimize the structure of quinoline derivatives to improve their efficacy and reduce toxicity. This includes:
- Structure-Activity Relationship (SAR) Studies : Investigating how different substituents affect biological activity.
- In Vivo Studies : Transitioning from in vitro results to animal models to assess therapeutic potential.
特性
IUPAC Name |
6-[(4-ethylphenyl)sulfamoyl]-N-(2-methylcyclohexyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-3-17-8-10-18(11-9-17)28-33(31,32)19-12-13-23-20(14-19)24(29)21(15-26-23)25(30)27-22-7-5-4-6-16(22)2/h8-16,22,28H,3-7H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJSZJQBVBTSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NC4CCCCC4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















